"Tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate" properties
"Tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate" properties
An In-Depth Technical Guide to tert-Butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate, a key heterocyclic building block in modern organic synthesis and medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's core properties, synthesis, characterization, applications, and handling, grounded in established scientific principles.
Introduction: A Versatile Scaffold for Drug Discovery
tert-Butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate (CAS No. 1369237-75-1) is a substituted piperazine derivative that has garnered significant interest as a versatile intermediate.[1] Its structure is distinguished by several key features that make it an invaluable tool for synthetic chemists:
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Piperazine Core : A privileged scaffold in medicinal chemistry, the piperazine ring is present in numerous FDA-approved drugs, contributing to favorable pharmacokinetic properties such as improved solubility and oral bioavailability.[2]
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Orthogonally Protected Amines : The presence of a primary amine (-CH₂NH₂) and a Boc-protected secondary amine allows for selective, sequential chemical modifications. The tert-butyloxycarbonyl (Boc) group provides robust protection under various conditions but can be cleanly removed under acidic conditions, enabling further derivatization at that position.
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Defined Stereochemistry and Substitution : The methyl group at the C4 position and the aminomethyl group at the C3 position create a specific substitution pattern that can be used to explore structure-activity relationships (SAR) in drug discovery programs.
This combination of features allows for the strategic construction of complex molecules, making it a valuable starting material for synthesizing novel therapeutic agents, particularly those targeting the central nervous system (CNS) and oncology pathways.[1][3]
Physicochemical and Structural Properties
The fundamental properties of this compound are critical for its use in synthesis, dictating choices of solvents, reaction conditions, and purification methods.
| Property | Value | Source |
| CAS Number | 1369237-75-1 | [1] |
| Molecular Formula | C₁₁H₂₃N₃O₂ | [1][4] |
| Molecular Weight | 229.32 g/mol | [1] |
| Monoisotopic Mass | 229.17903 Da | [4] |
| Appearance | Not specified (typically an oil or low-melting solid) | N/A |
| Storage | Room temperature, in a dry, well-ventilated place | [1][5][6] |
Synthesis and Workflow: A Strategic Approach
While specific, peer-reviewed synthetic procedures for tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate are not widely published, a logical and efficient pathway can be designed based on established methods for analogous piperazine derivatives.[2] A common strategy involves the construction of the substituted piperazine ring followed by functional group interconversion.
The following diagram illustrates a plausible, high-level synthetic workflow.
Caption: A generalized workflow for the synthesis of the target compound.
Exemplary Synthetic Protocol
This protocol is a representative methodology based on standard organic chemistry transformations.
Objective: To synthesize tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate from a suitable precursor. The key transformation is the reduction of a nitrile to a primary amine.
Step 1: Synthesis of Precursor (tert-Butyl 3-cyano-4-methylpiperazine-1-carboxylate)
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Causality: This step establishes the core piperazine ring with the necessary substitution pattern, including the Boc protecting group and the nitrile, which serves as a precursor to the aminomethyl group. The synthesis of this intermediate would itself be a multi-step process, likely starting from simpler building blocks.
Step 2: Reduction of the Nitrile to the Primary Amine
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Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add the nitrile precursor (1.0 eq) and a suitable anhydrous solvent such as tetrahydrofuran (THF) or diethyl ether.
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Expertise: Anhydrous conditions are critical as the reducing agent, Lithium Aluminum Hydride (LAH), reacts violently with water.
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Addition of Reducing Agent: Cool the solution to 0 °C using an ice bath. Slowly add a solution of Lithium Aluminum Hydride (LAH) (approx. 1.5-2.0 eq) in THF to the stirred solution.
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Expertise: LAH is a powerful, non-selective reducing agent ideal for converting nitriles to primary amines. The slow, cooled addition is a crucial safety measure to control the exothermic reaction.
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Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).
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Trustworthiness: Monitoring the reaction ensures it proceeds to completion, preventing the isolation of starting material and maximizing yield.
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Workup (Fieser Method): Cool the reaction mixture back to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LAH used in grams.
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Expertise: This specific quenching procedure is a well-established and safe method for neutralizing excess LAH, resulting in the formation of granular aluminum salts that are easily filtered.
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Isolation and Purification: Stir the resulting slurry at room temperature for 30 minutes, then filter it through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate. Concentrate the filtrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Analytical Characterization: Structure and Purity Verification
Rigorous analytical characterization is essential to confirm the identity and purity of the final compound. The following techniques are standard for this purpose.
| Technique | Expected Data/Observations |
| ¹H NMR | Signals corresponding to the tert-butyl protons (~1.4-1.5 ppm, singlet, 9H), piperazine ring protons (complex multiplets, ~2.0-4.0 ppm), N-methyl protons (~2.3 ppm, singlet, 3H), and aminomethyl protons (-CH₂-NH₂, ~2.7-2.9 ppm). The NH₂ protons may appear as a broad singlet. |
| ¹³C NMR | Resonances for the Boc carbonyl (~155 ppm), the quaternary carbon of the Boc group (~80 ppm), the methyl carbons of the Boc group (~28 ppm), and distinct signals for the carbons of the piperazine ring and the N-methyl and aminomethyl groups. |
| Mass Spec (ESI-MS) | Expected [M+H]⁺ peak at m/z = 230.1863.[4] |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching of the primary amine (~3300-3400 cm⁻¹), C-H stretching (~2800-3000 cm⁻¹), and the strong C=O stretch of the Boc carbamate group (~1690 cm⁻¹).[7] |
Applications in Medicinal Chemistry
The true value of tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate lies in its application as a versatile building block for creating more complex, biologically active molecules.
Sources
- 1. tert-Butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate [myskinrecipes.com]
- 2. connectjournals.com [connectjournals.com]
- 3. nbinno.com [nbinno.com]
- 4. PubChemLite - Tert-butyl 2-(aminomethyl)-4-methylpiperazine-1-carboxylate (C11H23N3O2) [pubchemlite.lcsb.uni.lu]
- 5. watson-int.com [watson-int.com]
- 6. vibrantpharma.com [vibrantpharma.com]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]

